molecular formula C19H18F5N5O5S B611670 Verubecestat TFA CAS No. 2095432-65-6

Verubecestat TFA

Cat. No.: B611670
CAS No.: 2095432-65-6
M. Wt: 523.435
InChI Key: MNYVOIVLGITLBF-LMOVPXPDSA-N
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Description

Verubecestat trifluoroacetate is an investigational drug primarily developed for the treatment of Alzheimer’s disease. It functions as an inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of amyloid-beta peptides. These peptides aggregate to form plaques, a hallmark of Alzheimer’s disease .

Mechanism of Action

Target of Action

Verubecestat, also known as MK-8931, is an orally active, high-affinity inhibitor of Beta-secretase 1 (BACE1) and Beta-secretase 2 (BACE2) . BACE1 is believed to be a key enzyme in the production of amyloid β peptide , which is implicated in the pathogenesis of Alzheimer’s disease .

Mode of Action

The amyloid hypothesis asserts that the formation of amyloid peptides that lead to amyloid plaque deposits in the brain is a primary contributor to the underlying cause of Alzheimer’s disease . BACE1 is a key enzyme in the production of amyloid β peptide . Verubecestat inhibits BACE1, thereby decreasing the production of amyloid β peptide . This inhibition may reduce amyloid plaque formation and potentially modify disease progression .

Biochemical Pathways

The inhibition of BACE1 by Verubecestat leads to a decrease in the production of amyloid β peptide . This reduction in amyloid β peptide production may affect the biochemical pathway involved in the formation of amyloid plaques, a characteristic feature of Alzheimer’s disease . By inhibiting the formation of these plaques, Verubecestat could potentially alter the progression of Alzheimer’s disease .

Result of Action

The inhibition of BACE1 by Verubecestat results in a decrease in the production of amyloid β peptide . This could potentially lead to a reduction in the formation of amyloid plaques in the brain, which are characteristic of Alzheimer’s disease .

Action Environment

The efficacy and safety of Verubecestat were evaluated in two pivotal Phase 3 clinical trials: EPOCH in mild-to-moderate Alzheimer’s disease, and APECS in prodromal Alzheimer’s disease . The epoch study was terminated early for lack of efficacy . The action environment, including the stage of disease progression and the patient’s overall health status, may influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Verubecestat (TFA) is a potent inhibitor of beta-secretase 1 (BACE1), an enzyme that plays a crucial role in the production of amyloid-beta (Aβ) peptides . By inhibiting BACE1, Verubecestat (TFA) reduces the levels of Aβ, a key player in the pathogenesis of Alzheimer’s disease .

Cellular Effects

In cellular models, Verubecestat (TFA) has been shown to reduce the levels of Aβ in the cerebrospinal fluid . It was not effective in a phase 3 trial (EPOCH) of mild-to-moderate Alzheimer’s disease and was associated with adverse events .

Molecular Mechanism

The molecular mechanism of Verubecestat (TFA) involves the inhibition of BACE1, which blocks the production of Aβ . This is believed to reduce amyloid plaque formation and potentially modify the progression of Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, Verubecestat (TFA) has been associated with increased risk for several types of adverse events over time . Notably, falls and injuries were observed to progressively increase over time .

Dosage Effects in Animal Models

In animal models, Verubecestat (TFA) has been shown to reduce plasma, cerebrospinal fluid (CSF), and brain concentrations of Aβ40, Aβ42, and sAPPβ (a direct product of BACE1 enzymatic activity) after acute and chronic administration .

Metabolic Pathways

The metabolic pathways of Verubecestat (TFA) are closely linked with the amyloid pathway, given its role as a BACE1 inhibitor . By inhibiting BACE1, it decreases the production of Aβ, thereby potentially affecting the metabolic flux of this pathway .

Transport and Distribution

It is known to have high cellular permeability, which allows it to cross the blood-brain barrier .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Verubecestat involves several key steps. The first-generation route relies on an amide coupling with a functionalized aniline. This method, however, introduces synthetic inefficiencies. The second-generation route replaces this with a copper-catalyzed carbon-nitrogen coupling, allowing for more direct access to the target compound. Other features of the new route include a diastereoselective Mannich-type addition into an Ellman sulfinyl ketimine and a late-stage guanidinylation .

Industrial Production Methods

Industrial production methods for Verubecestat trifluoroacetate are not extensively documented in the public domain. the synthesis methods mentioned above are likely adapted for large-scale production with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Verubecestat undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups present in Verubecestat.

    Substitution: Various substitution reactions can occur, particularly involving the fluorine atoms and amide groups.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of Verubecestat include:

Major Products Formed

The major products formed from these reactions are intermediates that lead to the final Verubecestat compound. These intermediates are crucial for the stepwise construction of the molecule’s complex structure.

Scientific Research Applications

Verubecestat has been extensively studied for its potential in treating Alzheimer’s disease. It has shown promise in reducing amyloid-beta levels in the cerebrospinal fluid of patients. Despite initial optimism, clinical trials revealed that Verubecestat did not significantly reduce cognitive or functional decline in patients with mild-to-moderate Alzheimer’s disease . its role as a BACE1 inhibitor continues to make it a valuable tool in Alzheimer’s research and drug development.

Comparison with Similar Compounds

Similar Compounds

    Lanabecestat: Another BACE1 inhibitor investigated for Alzheimer’s disease.

    Atabecestat: Similar in function, also targeting BACE1 to reduce amyloid-beta production.

    Elenbecestat: Another compound in the same class, with similar mechanisms and applications.

Uniqueness

Verubecestat is unique in its specific molecular structure and the particular synthetic routes used for its production. While it shares the same target enzyme (BACE1) with other compounds, its distinct chemical properties and synthesis methods set it apart .

Conclusion

Verubecestat trifluoroacetate represents a significant effort in the search for effective Alzheimer’s disease treatments. Despite its challenges in clinical trials, the compound’s development has provided valuable insights into the role of BACE1 inhibitors and continues to influence ongoing research in neurodegenerative diseases.

Properties

IUPAC Name

N-[3-[(5R)-3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N5O3S.C2HF3O2/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14;3-2(4,5)1(6)7/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25);(H,6,7)/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYVOIVLGITLBF-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F5N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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